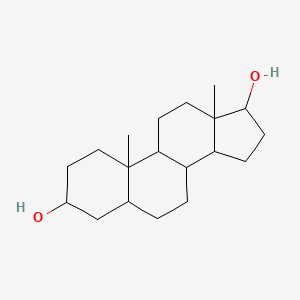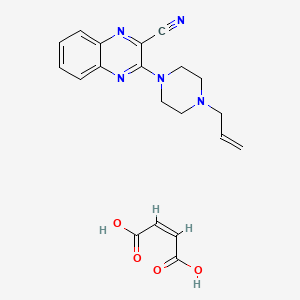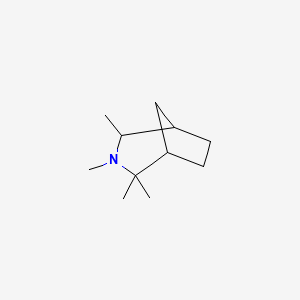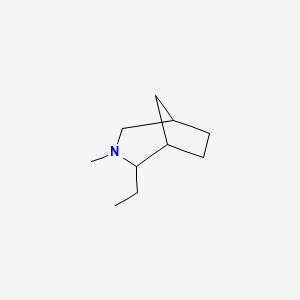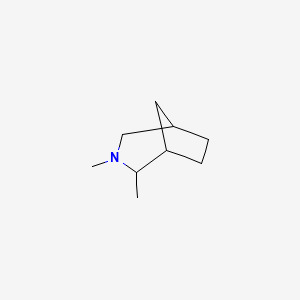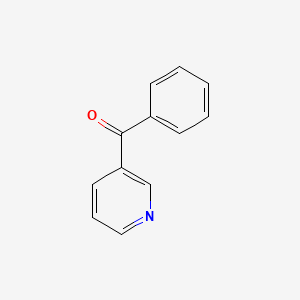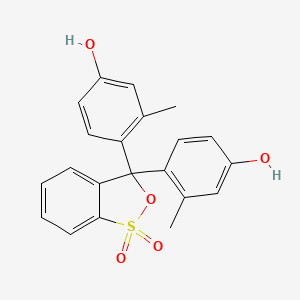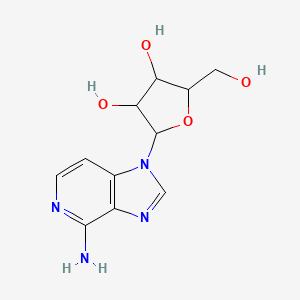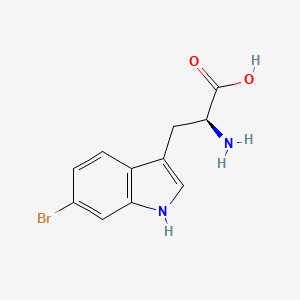
6-Bromo-L-tryptophan
Vue d'ensemble
Description
6-Bromo-L-tryptophan is a bromoamino acid that is L-tryptophan in which the hydrogen at position 6 of the indole ring is substituted by bromine . It is a L-tryptophan derivative, a non-proteinogenic L-alpha-amino acid, a bromoamino acid, and a bromoindole .
Synthesis Analysis
The fermentative production of 7-bromo-L-tryptophan was established using an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from L. aerocolonigenes for halogenation. The process was based on glucose, ammonium, and sodium bromide .Molecular Structure Analysis
The molecular formula of 6-Bromo-L-tryptophan is C11H11BrN2O2 . It has an average mass of 283.121 Da and a monoisotopic mass of 282.000397 Da .Chemical Reactions Analysis
In a study, a series of halogenated tryptophan analogues were investigated for their anti-parasitic potency. Several of these analogues showed significant trypanocidal activity .Physical And Chemical Properties Analysis
6-Bromo-L-tryptophan has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 .Applications De Recherche Scientifique
Marine Biology and Chemical Defense
Brominated tryptophan analogs, including 6-Bromo-L-tryptophan, are significant in marine biology. They are believed to play crucial roles in the lives of marine animals such as cone snails, ascidians, hagfish, annelids, sea urchins, and sponges. These compounds are utilized for chemical defenses, leveraging their biological activities to protect these organisms from predators .
Biotechnological Applications
In biotechnology, indoles derived from L-tryptophan catabolism, which would include brominated derivatives like 6-Bromo-L-tryptophan, exhibit diverse biological activities. They play an important role in the intestinal tract and are involved in various biochemical pathways .
Agriculture and Food Industry
Brominated compounds have found applications in agriculture and the food industry. For instance, they can be used as precursors for synthetic compounds that may serve as growth promoters or protective agents against pests and diseases .
Pharmaceutical Industry
In pharmaceuticals, 6-Bromo-L-tryptophan can be a precursor to bioactive compounds such as protease inhibitors. An example is TMC-95A, a 20S-proteasome inhibitor that has potential therapeutic applications .
Synthetic Biology
The field of synthetic biology utilizes brominated tryptophan derivatives for the biosynthesis of novel compounds. Through engineered microbial platforms, a variety of halogenated tryptophan derivatives can be produced from simple substrates like glucose .
Enzyme Engineering
Enzymatic synthesis research has explored modifying enzymes to enhance their ability to synthesize brominated tryptophan derivatives. This includes efforts to improve the synthesis of compounds like 5-bromo-L-tryptophan and potentially 6-Bromo-L-tryptophan through directed evolution of enzymes .
Mécanisme D'action
Target of Action
6-Bromo-L-tryptophan is a derivative of the essential amino acid tryptophan . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . The presence of brominated tryptophan analogs possibly makes these peptides ideally fit to target cell membranes .
Mode of Action
It is known that brominated tryptophan analogs are part of peptides that show antimicrobial activities and may be developed as antibiotics . These peptides can bind to nervous system receptors and exhibit various activities, including excitatory, antimicrobial, insecticidal, hemolytic, and cytotoxic .
Biochemical Pathways
6-Bromo-L-tryptophan is produced from L-tryptophan by the tryptophan-6-halogenase from Streptomyces toxytricini, fused with the flavin reductase Fre from E. coli . This is part of the broader tryptophan metabolic pathway, which also produces other bioactive compounds .
Pharmacokinetics
It is known that l-tryptophan, the parent compound, is metabolized via three pathways: the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target .
Result of Action
Peptides containing brominated tryptophan analogs show important biological activities that the animals can use for chemical defenses . Some peptides cause excitatory activities while others bind to nervous system receptors .
Safety and Hazards
Orientations Futures
The presence of brominated tryptophan analogs possibly makes these peptides ideally fit to target cell membranes. Peptides that show antimicrobial activities may be developed as antibiotics. Those that bind to specific receptors may be tapped for treatment of neurological disorders. Peptides with antitumor activity may be developed as cancer drugs .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431894 | |
| Record name | 6-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-L-tryptophan | |
CAS RN |
52448-17-6 | |
| Record name | 6-Bromo-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





